molecular formula C9H16N4O B14425895 N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide

N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide

Cat. No.: B14425895
M. Wt: 196.25 g/mol
InChI Key: WOSRXRGNPBAMPL-UHFFFAOYSA-N
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Description

N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide is a complex organic compound characterized by its unique structure, which includes a cyanohydrazinylidene group and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide typically involves the reaction of 2-ethyl-2-methylbutanamide with cyanohydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyanohydrazinylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(cyanohydrazinylidene)methyl]-2-ethylbutanamide
  • N-[(E)-(cyanohydrazinylidene)methyl]-2-methylbutanamide
  • N-[(E)-(cyanohydrazinylidene)methyl]-butanamide

Uniqueness

N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide

InChI

InChI=1S/C9H16N4O/c1-4-9(3,5-2)8(14)11-7-13-12-6-10/h7,12H,4-5H2,1-3H3,(H,11,13,14)

InChI Key

WOSRXRGNPBAMPL-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)(CC)C(=O)N/C=N/NC#N

Canonical SMILES

CCC(C)(CC)C(=O)NC=NNC#N

Origin of Product

United States

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